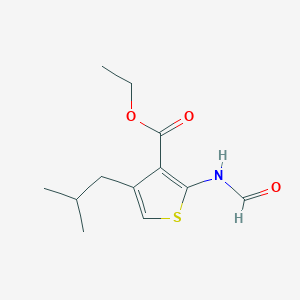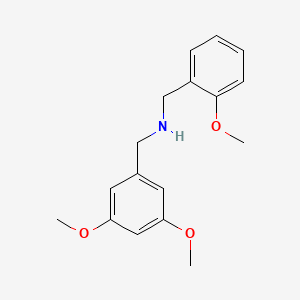
ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate, also known as ethyl 2-formamido-4-isobutyl-3-thiophenecarboxylate, is a chemical compound that belongs to the class of thiophene carboxylic acid derivatives. It has various applications in scientific research, including as a building block for the synthesis of biologically active molecules.
Scientific Research Applications
Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate has various applications in scientific research, particularly in the synthesis of biologically active molecules. For example, it has been used as a building block for the synthesis of inhibitors of the enzyme diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the regulation of lipid metabolism. Inhibition of DGAT-1 has potential therapeutic applications for the treatment of obesity, type 2 diabetes, and other metabolic disorders. Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate has also been used as a precursor for the synthesis of other thiophene derivatives with potential biological activity, such as antitumor agents and antiviral agents.
Mechanism of Action
The mechanism of action of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The formyl group (-CHO) can react with other nucleophiles such as amines and thiols, leading to the formation of imines and thioethers, respectively. These reactions can be used to generate a variety of functionalized thiophene derivatives with potential biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate have not been extensively studied. However, it is known to be a stable and non-toxic compound, making it suitable for use in laboratory experiments. It has also been reported to exhibit moderate antimicrobial activity against certain bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate in laboratory experiments include its stability, non-toxicity, and versatility as a building block for the synthesis of biologically active molecules. Its limitations include its moderate yield in the synthesis process and the limited understanding of its mechanism of action.
Future Directions
There are several future directions for the research on ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate. One potential direction is the synthesis of new derivatives with improved biological activity, such as more potent inhibitors of DGAT-1 or new antitumor agents. Another direction is the investigation of its mechanism of action and the development of new chemical reactions using ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate as a nucleophile. Finally, the use of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate in combination with other compounds or drugs may lead to the development of new therapeutic strategies for various diseases.
Synthesis Methods
The synthesis of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate involves the reaction of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-amino-4-isobutyl-3-thiophenecarboxylate with formic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the final product. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved by recrystallization.
properties
IUPAC Name |
ethyl 2-formamido-4-(2-methylpropyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-4-16-12(15)10-9(5-8(2)3)6-17-11(10)13-7-14/h6-8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOGNXYNFGASOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-N-methyl-2-phenylacetamide](/img/structure/B5684413.png)


![N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B5684440.png)
![N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684442.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5684449.png)
![1-(1H-pyrazol-3-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684453.png)
![N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B5684461.png)
amino]sulfonyl}-N-methylbenzamide](/img/structure/B5684475.png)
![8-(2-methoxyethyl)-9-oxo-N-(2-phenylethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5684482.png)

![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]acetamide](/img/structure/B5684496.png)
![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)